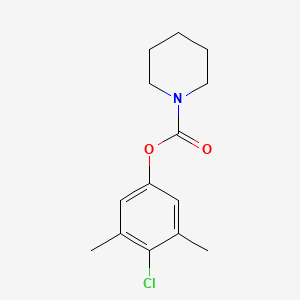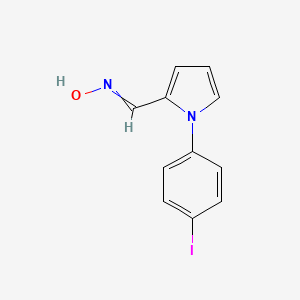![molecular formula C16H15N3O3S B5795979 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone is a novel organic molecule that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as FMT, and it belongs to the class of triazole-based compounds.
科学研究应用
FMT has shown promising results in various scientific research applications. One of the most significant applications of FMT is in the field of medicinal chemistry. FMT has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
作用机制
The exact mechanism of action of FMT is not fully understood. However, it is believed that FMT exerts its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways that are involved in these processes. FMT has been shown to inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FMT has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. FMT has also been found to inhibit the production of various inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
FMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, FMT has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, FMT has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
未来方向
There are several future directions for research on FMT. One area of research is to investigate the potential of FMT as a therapeutic agent for various cancers and inflammatory diseases. More research is also needed to determine the safety and efficacy of FMT in animal models and humans. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for FMT. Finally, further studies are needed to elucidate the exact mechanism of action of FMT and to identify potential targets for drug development.
Conclusion:
In conclusion, FMT is a novel organic compound that has shown promising results in various scientific research applications. It possesses potent anti-cancer and anti-inflammatory properties and has been found to inhibit various enzymes and signaling pathways that are involved in these processes. FMT has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on FMT, and more studies are needed to fully understand its potential applications.
合成方法
The synthesis of FMT involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of FMT are 4-methoxybenzaldehyde, 2-furylacetonitrile, and thiosemicarbazide. These materials are reacted together in the presence of a catalyst to produce the desired compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-15(14-4-3-9-22-14)17-18-16(19)23-10-13(20)11-5-7-12(21-2)8-6-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXDXIUJLLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)





![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
